molecular formula C11H15N5O5 B12098373 2'-C-Methyl isoguanosine

2'-C-Methyl isoguanosine

Cat. No.: B12098373
M. Wt: 297.27 g/mol
InChI Key: GDWOTBALSOOQFY-UHFFFAOYSA-N
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Description

2’-C-Methyl isoguanosine is a nucleoside analog, structurally related to guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and the isomerization of the guanine base

Chemical Reactions Analysis

Types of Reactions: 2’-C-Methyl isoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups on the guanine base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups at specific positions on the nucleoside.

Scientific Research Applications

2’-C-Methyl isoguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-C-Methyl isoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool in therapeutic research .

Comparison with Similar Compounds

    Guanosine: The parent compound, differing by the absence of the 2’-methyl group and the isomerization of the guanine base.

    2’-Fluoro-isoguanosine: A derivative with a fluorine atom at the 2’ position.

    2’-Deoxy-isoguanosine: A derivative lacking the hydroxyl group at the 2’ position.

Uniqueness: 2’-C-Methyl isoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)

InChI Key

GDWOTBALSOOQFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Origin of Product

United States

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